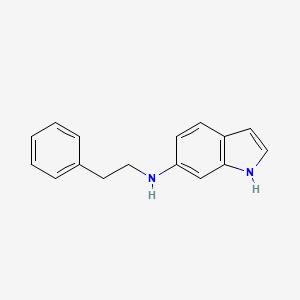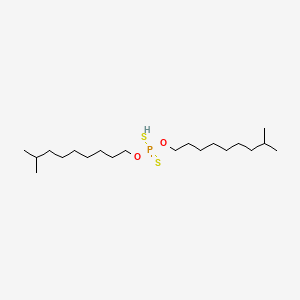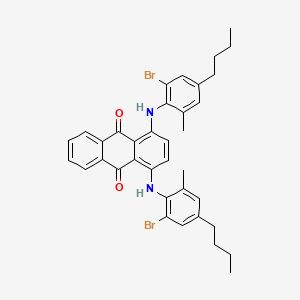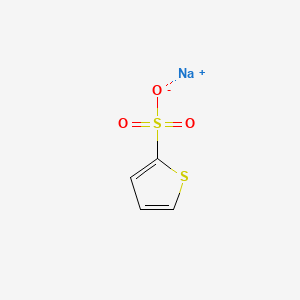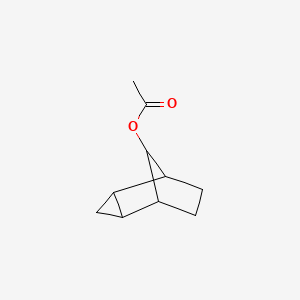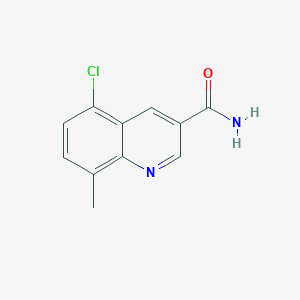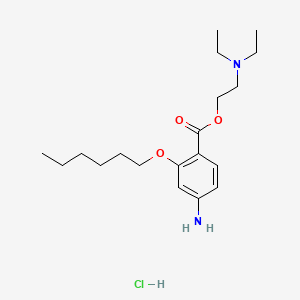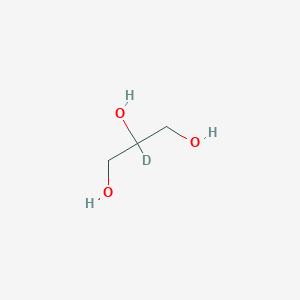
Glycerol-2-D1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol-2-D1, also known as deuterated glycerol, is a stable isotope-labeled compound where one of the hydrogen atoms in glycerol is replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycerol-2-D1 involves the deuteration of glycerol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications.
化学反应分析
Types of Reactions
Glycerol-2-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Deuterated dihydroxyacetone and glyceraldehyde.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
科学研究应用
Glycerol-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of glycerol-2-D1 is primarily based on its role as a tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glycerol metabolism and its interactions with other molecules.
相似化合物的比较
Similar Compounds
Glycerol: The non-deuterated form of glycerol, commonly used in various applications but lacks the isotopic labeling.
1,2-Propanediol (Propylene Glycol): Similar in structure but with different physical and chemical properties.
1,2-Ethanediol (Ethylene Glycol): Another glycol with different applications and toxicity profile.
Uniqueness
Glycerol-2-D1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research.
属性
分子式 |
C3H8O3 |
|---|---|
分子量 |
93.10 g/mol |
IUPAC 名称 |
2-deuteriopropane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |
InChI 键 |
PEDCQBHIVMGVHV-WFVSFCRTSA-N |
手性 SMILES |
[2H]C(CO)(CO)O |
规范 SMILES |
C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


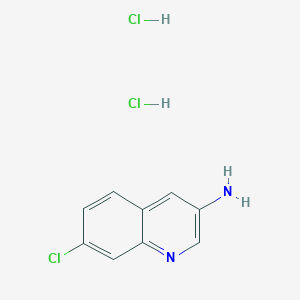
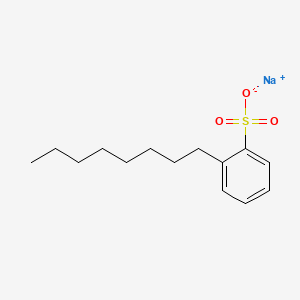
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

